Lipophilicity (XLogP3) Comparison: Target Compound vs. 3-Chloro, 3-Methoxy, and 4-yl Regioisomer Analogs
The predicted lipophilicity (XLogP3) of the target compound, derived from its 3,4-difluorobenzoyl substitution, is calculated to be 2.6, indicating moderate lipophilicity suitable for blood-brain barrier penetration [1]. This value is lower than the predicted XLogP of the 3-chloro analog (predicted XLogP3 ≈ 3.2) and higher than the 3-methoxy analog (predicted XLogP3 ≈ 1.9), positioning the target compound in a balanced lipophilicity range that may reduce hERG binding risk while maintaining CNS permeability [2]. The 4-yl regioisomer (2-((1-(3,4-difluorobenzoyl)piperidin-4-yl)oxy)nicotinonitrile) has an identical molecular formula and thus the same XLogP3, but its different spatial arrangement of the ether linkage can lead to distinct interactions with biological targets.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 2.6 (predicted) |
| Comparator Or Baseline | 3-Chloro analog: XLogP3 ≈ 3.2 (predicted); 3-Methoxy analog: XLogP3 ≈ 1.9 (predicted); 4-yl regioisomer: XLogP3 ≈ 2.6 (predicted) |
| Quantified Difference | Target vs. 3-Chloro: ΔXLogP3 ≈ -0.6; Target vs. 3-Methoxy: ΔXLogP3 ≈ +0.7; Target vs. 4-yl regioisomer: ΔXLogP3 ≈ 0 |
| Conditions | Predicted by XLogP3 algorithm based on molecular structure; no experimental logP data available. |
Why This Matters
Lipophilicity is a key determinant of passive membrane permeability, CNS penetration potential, and promiscuous binding; a difference of 0.6 log units can translate to a 4-fold difference in permeability, making this a critical selection factor for neurological target assays.
- [1] XLogP3 predicted value for the target compound was computed based on its canonical SMILES using the XLogP3 algorithm (PubChem reference). View Source
- [2] Comparative XLogP3 values for the 3-chloro, 3-methoxy, and 4-yl regioisomer analogs were similarly predicted from their structural formulas. No experimental logP data are available for these compounds in the public domain. View Source
